2-[3-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid
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Overview
Description
2-[3-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid is a synthetic organic compound with potential applications in various fields of science and industry. This compound features a pyrazole ring substituted with a methyl group and a tert-butoxycarbonyl (Boc) protected amino group, along with an acetic acid moiety. The presence of these functional groups makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the Boc-protected amino group: The pyrazole intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to introduce the Boc-protected amino group.
Attachment of the acetic acid moiety: Finally, the Boc-protected pyrazole is reacted with bromoacetic acid or its ester derivative under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[3-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The methyl group on the pyrazole ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid in methanol for Boc deprotection.
Major Products
Oxidation: 2-[3-Carboxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid.
Reduction: 2-[3-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]ethanol.
Substitution: 2-[3-Methyl-4-amino-pyrazol-1-yl]acetic acid.
Scientific Research Applications
2-[3-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-[3-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and modulating their activity. The Boc-protected amino group can be deprotected to reveal a free amine, which can form hydrogen bonds and electrostatic interactions with target proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
2-[3-Methyl-4-amino-pyrazol-1-yl]acetic acid: Similar structure but lacks the Boc protection, making it more reactive.
2-[3-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]ethanol: Similar structure but with an alcohol group instead of a carboxylic acid.
2-[3-Carboxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid: Similar structure but with an additional carboxylic acid group.
Uniqueness
The uniqueness of 2-[3-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid lies in its combination of functional groups, which provides a balance of reactivity and stability. The Boc protection allows for selective deprotection and subsequent functionalization, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-[3-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4/c1-7-8(5-14(13-7)6-9(15)16)12-10(17)18-11(2,3)4/h5H,6H2,1-4H3,(H,12,17)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQFDFLYOBQPSR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1NC(=O)OC(C)(C)C)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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